Boc-Arg-OH.HCl

概览

描述

Boc-Arg-OH.HCl, also known as Nα-Boc-L-arginine hydrochloride, is an organic compound . It appears as a white solid powder . It is slightly soluble in water and organic solvents such as methanol and ethanol . It is relatively stable at room temperature but can absorb moisture when exposed to humid air .

Synthesis Analysis

The synthesis of Boc-L-Arg-OH.HCl involves two main steps :

- Hydrochloride salt formation : Tert-butyloxycarbonyl-L-arginine reacts with hydrochloric acid to form Boc-L-Arg-OH.HCl .

Molecular Structure Analysis

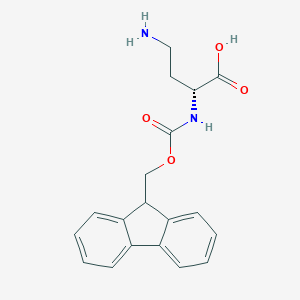

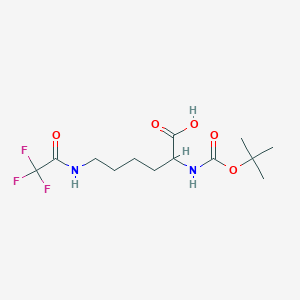

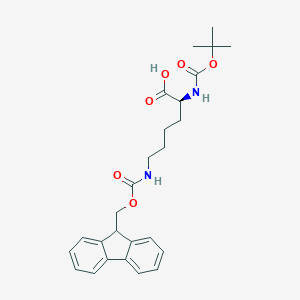

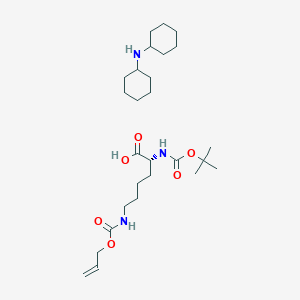

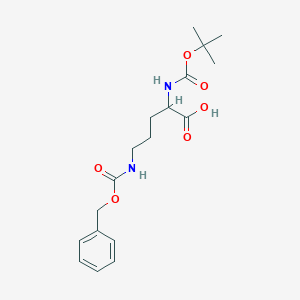

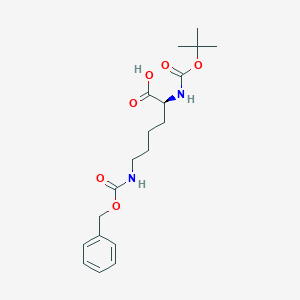

The molecular formula of Boc-Arg-OH.HCl is C11H23ClN4O4 . Its molecular weight is 310.78 .

Physical And Chemical Properties Analysis

Boc-Arg-OH.HCl is a white powder . It is slightly soluble in water and organic solvents such as methanol and ethanol . It has a boiling point of 494°C at 760 mmHg . The compound is relatively stable at room temperature but can absorb moisture when exposed to humid air .

科研应用

α-氨基酮的合成:N-Boc-α-氨基酸与芳基锂试剂反应,随后去除氮保护基,可提供对应HCl盐的对映纯α-氨基芳基酮。这是从商业可获得材料中获得药用有趣化合物的实用方法 (Florjancic & Sheppard, 2003)。

有机锡(IV)配合物的合成:N-Boc-Arg-OH已被用于合成新颖的二有机锡(IV)和三有机锡(IV)衍生物,对人类结肠癌细胞表现出显著的细胞毒活性,高于顺铂 (Girasolo et al., 2010)。

肽合成:在肽合成中,N-Boc保护的氨基酸是关键中间体。例如,使用2,4-双(4-甲氧基苯基)-1,3,2,4-二硫代二磷酸酯 2,4-二硫化物与N-Boc保护的氨基酸可以产生高质量的肽 (Pedersen et al., 1982)。

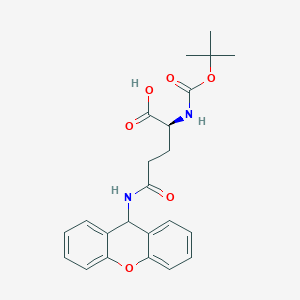

荧光精氨酸衍生物的开发:合成了一种带有荧光侧链的Boc-Arg(Nap)-OH衍生物用于光物理研究。荧光团改变了侧链胍基团的pKa值,使其具有独特的质子化状态 (Marshall et al., 2019)。

食品系统中的乳化剂:通过植物固醇与N-Boc氨基酸酯化制备的植物固醇氨基酸酯盐酸盐,显示出更高的乳化性能,并有潜在应用于食品系统 (Jia et al., 2019)。

药物化学中的抗氧化潜力:一种四肽衍生物Boc-Lys(Boc)-Arg-Asp-Ser(tbu)-OtBu在大鼠心肌坏死研究中表现出强大的抗氧化活性和心脏保护作用 (Manikandan et al., 2002)。

胺的高效N-Boc保护:Boc-Arg-OH.HCl在各种胺的高效实用N-Boc保护中起关键作用,这是合成有机化学中的关键过程 (Varala et al., 2006)。

Safety And Hazards

Boc-Arg-OH.HCl is relatively safe under normal use conditions, but precautions should be taken . Avoid inhaling dust or contacting skin. Wear protective gloves, eyeglasses, and masks to avoid direct contact or inhalation of dust . Store in a dry, cool, well-ventilated place, away from direct sunlight . Dispose of waste according to local regulations .

未来方向

Boc-Arg-OH.HCl is used in biochemical research . It serves as an intermediate in peptide and protein synthesis, used for constructing peptide chains . It is also used in drug research for synthesizing biologically active polypeptide drugs and antibiotics . Furthermore, it is used as a standard in mass spectrometry analysis . The future directions of Boc-Arg-OH.HCl are likely to continue in these areas of research and application.

性质

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O4.ClH/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDELGKMVZYHPPB-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

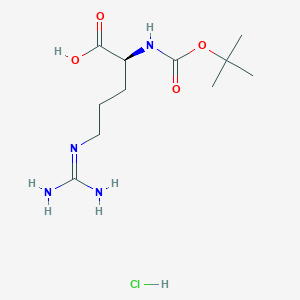

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Arg-OH.HCl | |

CAS RN |

35897-34-8 | |

| Record name | L-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35897-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。